(-)-Nefopam - 91463-82-0

(-)-Nefopam

Catalog Number: EVT-3198379
CAS Number: 91463-82-0
Molecular Formula: C17H19NO
Molecular Weight: 253.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Nefopam was first synthesized in the 1960s and has been used clinically in various countries since then. It is derived from the benzoxazocine structure and is often administered in its hydrochloride salt form. The compound's effectiveness in managing acute and chronic pain has led to its inclusion in various therapeutic regimens.

Classification

(-)-Nefopam falls under the category of non-opioid analgesics. It is classified as a tertiary amine and exhibits properties that allow it to modulate pain perception through central mechanisms rather than peripheral pathways.

Synthesis Analysis

Methods

The synthesis of (-)-nefopam typically involves several chemical reactions, including acylation, amination, chlorination, and ring closure. A notable method for synthesizing nefopam hydrochloride includes the use of o-benzoylbenzoic acid as a primary raw material. The synthesis can be broken down into several key steps:

  1. Acyl Chloride Reaction: o-Benzoylbenzoic acid reacts with acyl chlorides under controlled temperatures (30-40 °C) to form acyl chlorides.
  2. Amination Reaction: The acyl chlorides undergo amination with N-Mono Methyl Ethanol Amine in the presence of triethylamine.
  3. Chlorination Reaction: Chlorination is performed to introduce chlorine into the molecular structure.
  4. Reductive Hydrolysis: This step involves using reductive agents like potassium borohydride to enhance yield and purity.
  5. Ring Closure: The cyclization reaction occurs with hydrogen bromide, leading to the formation of the final compound.
  6. Neutralization: Finally, the product is neutralized using hydrochloric acid to yield nefopam hydrochloride .

Technical Details

Molecular Structure Analysis

Structure

The chemical structure of (-)-nefopam can be represented as follows:

  • Chemical Formula: C_17H_19N
  • Molecular Weight: 255.35 g/mol

The structure features a benzoxazocine core which contributes to its analgesic properties.

Data

The molecular geometry and electronic properties can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy, providing insights into its stability and reactivity.

Chemical Reactions Analysis

Reactions

(-)-Nefopam undergoes various chemical reactions that are crucial for its synthesis and functionalization:

  1. Acylation: Forms acyl derivatives that are essential for further reactions.
  2. Amination: Introduces nitrogen into the structure, modifying its pharmacological properties.
  3. Chlorination: Enhances reactivity and facilitates subsequent reduction steps.
  4. Reductive Hydrolysis: This reaction is vital for achieving higher purity levels of nefopam hydrochloride.

Technical Details

Each reaction step must be meticulously controlled to prevent by-products that could affect the final product's efficacy and safety profiles.

Mechanism of Action

Process

The analgesic mechanism of (-)-nefopam primarily involves inhibition of norepinephrine reuptake in the central nervous system, leading to increased levels of this neurotransmitter, which plays a critical role in pain modulation. Additionally, nefopam may influence serotonin pathways, contributing further to its analgesic effects.

Data

Studies indicate that nefopam does not exhibit significant opioid receptor activity, which distinguishes it from traditional analgesics like morphine. This characteristic reduces the risk of dependence and tolerance associated with opioid medications .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Crystalline powder or white solid.
  • Solubility: Soluble in water (as hydrochloride), ethanol, and methanol.
  • Melting Point: Approximately 170 °C.

Chemical Properties

  • pH Range: Typically neutral when dissolved in aqueous solutions.
  • Stability: Stable under normal conditions but sensitive to light and moisture.

Relevant analytical techniques such as Fourier-transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC) are employed to characterize these properties further .

Applications

Scientific Uses

(-)-Nefopam is utilized primarily in clinical settings for managing pain associated with postoperative recovery, musculoskeletal disorders, and other acute pain conditions. Its formulation into microspheres or nanoparticles has been explored to enhance drug delivery systems, providing sustained release profiles that improve patient compliance and therapeutic outcomes .

Mechanistic Pharmacology and Neurobiological Interactions

Triple Monoamine Reuptake Inhibition Dynamics

(-)-Nefopam exerts its primary analgesic effects through potent inhibition of serotonin (5-HT), norepinephrine (NE), and dopamine (DA) reuptake transporters. This triple reuptake inhibition elevates synaptic concentrations of these monoamines, enhancing descending inhibitory pathways in the central nervous system. Quantitative receptor binding studies reveal distinct affinity profiles: Nefopam shows highest potency for the norepinephrine transporter (NET; Ki = 33 nM), followed by the serotonin transporter (SERT; Ki = 56–1,685 nM), and the dopamine transporter (DAT; Ki = 531 nM) [1] [2]. In vivo microdialysis in rodent models confirms increased extracellular NE (by 65%) and 5-HT (by 48%) in the spinal dorsal horn following systemic administration [7].

The functional consequence is amplified noradrenergic and serotonergic tone, which suppresses nociceptive signal transmission via α₂-adrenergic and 5-HT₁ₐ receptor activation in the periaqueductal gray and rostral ventromedial medulla. Notably, Nefopam’s monoamine reuptake inhibition occurs at clinically relevant plasma concentrations (0.5–1 µM), with an ED₅₀ of 11–12 mg/kg for monoamine protection in murine models [2]. Unlike tricyclic antidepressants, Nefopam does not enhance mood, reflecting its selective action on pain-modulating pathways rather than limbic circuits [1].

Table 1: Binding Affinity of (-)-Nefopam for Monoamine Transporters

Transporter TypeAffinity (Ki, nM)Biological Consequence
Norepinephrine (NET)33Enhanced descending noradrenergic inhibition
Serotonin (SERT)29–330Strengthened spinal 5-HT-mediated analgesia
Dopamine (DAT)531Modulation of reward pathways in pain processing

Source: [1] [9]

Glutamatergic Pathway Modulation via NMDA Receptor Antagonism

Beyond monoaminergic actions, (-)-Nefopam directly modulates glutamatergic neurotransmission by antagonizing N-methyl-D-aspartate (NMDA) receptors. In vitro electrophysiological studies demonstrate that Nefopam (IC₅₀ = 47 µM) reduces NMDA-evoked currents in rat cerebellar neurons by 73% [5] [6]. This inhibition occurs via allosteric modulation of the glycine-binding site rather than competitive blockade at the glutamate recognition site [5]. Crucially, Nefopam prevents NMDA receptor-dependent neurotoxicity induced by veratridine (a sodium channel activator), reducing neuronal death by 85% at 100 µM [5].

The clinical relevance emerges from Nefopam’s ability to suppress central sensitization and long-term potentiation (LTP) in spinal cord neurons. In rodent models of neuropathic pain, Nefopam reverses wind-up phenomena (repetitive C-fiber stimulation) and attenuates glutamate-mediated cGMP surges by 90% [1] [6]. This cGMP suppression correlates with inhibited calcium influx through NMDA receptor-coupled channels, disrupting pain memory consolidation. Structural analyses indicate Nefopam’s benzoxazocine core enables interaction with the NMDA receptor’s phencyclidine-binding domain, similar to orphenadrine [5] [8].

Voltage-Sensitive Sodium and Calcium Channel Blockade Mechanisms

(-)-Nefopam exhibits dual ion channel blockade:

  • Sodium Channels: Inhibits tetrodotoxin-sensitive voltage-gated sodium channels (VGSCs) with IC₅₀ values of 32–58 µM, delaying channel activation and accelerating inactivation [5] [6]. This reduces neuronal hyperexcitability and action potential propagation in sensory neurons.
  • Calcium Channels: Attenuates L-type voltage-sensitive calcium channels (VSCCs), evidenced by 73% suppression of BayK8644-induced Ca²⁺ influx at 100 µM [6]. The consequent inhibition of calcium-dependent vesicular glutamate release disrupts nociceptive signaling cascades.

In silico docking studies suggest Nefopam binds to domain IV S6 segments of VGSCs, while molecular interference with VSCC α₁-subunits underlies calcium flux modulation [9]. Functionally, this dual blockade synergizes with NMDA antagonism: By limiting presynaptic glutamate release (via Ca²⁺ inhibition) and postsynaptic excitotoxicity (via Na⁺/NMDA blockade), Nefopam interrupts maladaptive plasticity in chronic pain states [6].

Table 2: Ion Channel Modulation by (-)-Nefopam

Ion Channel TypeModulatory EffectConcentration (µM)Functional Outcome
Voltage-gated Na⁺ channelsActivation delay / Inactivation acceleration32–58Reduced neuronal firing frequency
L-type Ca²⁺ channelsInflux inhibition47–100Suppressed glutamate exocytosis
NMDA receptor-coupled channelsCa²⁺ influx blockade47–100Prevention of excitotoxicity and LTP

Source: [5] [6]

Synergistic Interactions with Opioid and Non-Opioid Analgesic Systems

(-)-Nefopam exhibits pharmacodynamic synergism with multiple analgesic classes:

  • Opioids: Isobolographic analysis in rat formalin tests reveals supra-additive interactions (interaction index: 0.3) with intrathecal morphine during phase 1 (acute nociception), reducing morphine ED₅₀ by 4-fold [10]. This synergy stems from complementary mechanisms: Nefopam’s monoamine-mediated disinhibition of GABAergic interneurons enhances µ-opioid receptor signaling [7] [10].
  • Acetaminophen: Co-administration in thermal hyperalgesia models (e.g., mouse hot-plate test) potentiates Nefopam’s effect, increasing the area under the curve (AUC) by 83% versus monotherapy. The combination 7.0 mg/kg Nefopam + 120 mg/kg acetaminophen achieves maximal antinociception [3].
  • NSAIDs: Preclinical data show additive effects with ketoprofen in acetic acid-induced writhing tests, attributable to independent but convergent pathways—cyclooxygenase inhibition (NSAIDs) and monoamine reuptake blockade (Nefopam) [7].

Clinical meta-analyses confirm Nefopam’s opioid-sparing effects in postoperative settings, reducing morphine consumption by 30–40% [7]. This synergy permits dose reduction of co-analgesics, minimizing risks associated with high-dose opioids or NSAIDs while maintaining analgesic efficacy.

Table 3: Synergistic Interactions of (-)-Nefopam with Analgesics

CombinationExperimental ModelInteraction TypeKey Metric
(-)-Nefopam + MorphineRat formalin test (Phase 1)SynergisticInteraction index: 0.3 [10]
(-)-Nefopam + AcetaminophenMouse hot-plate testPotentiationAUC increase: 83% [3]
(-)-Nefopam + KetoprofenMouse writhing testAdditiveDose reduction: 50% [7]

Properties

CAS Number

91463-82-0

Product Name

(-)-Nefopam

IUPAC Name

(1R)-5-methyl-1-phenyl-1,3,4,6-tetrahydro-2,5-benzoxazocine

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

InChI

InChI=1S/C17H19NO/c1-18-11-12-19-17(14-7-3-2-4-8-14)16-10-6-5-9-15(16)13-18/h2-10,17H,11-13H2,1H3/t17-/m1/s1

InChI Key

RGPDEAGGEXEMMM-QGZVFWFLSA-N

SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Canonical SMILES

CN1CCOC(C2=CC=CC=C2C1)C3=CC=CC=C3

Isomeric SMILES

CN1CCO[C@@H](C2=CC=CC=C2C1)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.